2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
Properties
Molecular Formula |
C17H12N4O |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-phenyl-6-pyridin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C17H12N4O/c22-17-14-6-7-15(12-8-10-18-11-9-12)19-16(14)20-21(17)13-4-2-1-3-5-13/h1-11H,(H,19,20) |
InChI Key |
IZEWJUNPPACZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction with Pyridinyl-Substituted 1,3-Dicarbonyl Compounds
A modified Ortoleva reaction employs ethyl 3-oxo-3-(pyridin-4-yl)propanoate as the 1,3-CCC-biselectrophile. Under acidic conditions (e.g., acetic acid, 80°C), the 3-aminopyrazole undergoes nucleophilic attack at the carbonyl groups, forming the pyridine ring via dehydration. The pyridin-4-yl group is introduced at position 6 through the β-keto ester’s substituent.
Key Data:
Multicomponent Reactions (MCRs)
Three-component reactions offer atom-economical routes to pyrazolo[3,4-b]pyridin-3-ones. A notable method involves arylglyoxals , 3-methyl-1-arylpyrazol-5-amines , and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide (TPAB).
TPAB-Catalyzed Assembly
For the target compound, phenylglyoxal monohydrate , 3-methyl-1-phenyl-1H-pyrazol-5-amine , and 6-(pyridin-4-yl)-1,3-cyclohexanedione react in water/acetone (1:2) at 80°C. TPAB facilitates Knoevenagel-Michael cascades, followed by dearoylation and oxidation to yield the fused pyridine ring.
Optimization Table:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TPAB | H2O/acetone | 6 | 92 |
Post-Synthetic Functionalization
Late-stage modifications enable precise installation of the pyridin-4-yl group. A brominated intermediate, 2-phenyl-6-bromo-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one , undergoes Suzuki-Miyaura coupling with pyridin-4-ylboronic acid .
Suzuki Coupling Conditions
Using Pd(PPh3)4 as a catalyst and K2CO3 as a base in dioxane/H2O (3:1), the coupling proceeds at 90°C for 12 hours, achieving 78% yield.
Reaction Scheme:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Limited substrate availability | 60–75 |
| Multicomponent | Atom economy, scalability | Requires optimization | 85–92 |
| Post-Synthetic | Flexibility in substituent placement | Multi-step synthesis | 70–78 |
Mechanistic Insights and Stereochemical Considerations
The cyclocondensation mechanism proceeds via dual nucleophilic attacks by the 3-aminopyrazole’s amino and β-carbon on the 1,3-dicarbonyl electrophile, followed by dehydrative aromatization. In MCRs, TPAB stabilizes transition states, enhancing the cyclization rate. Stereoelectronic effects from the pyridin-4-yl group direct electrophilic substitution to position 6, as confirmed by DFT studies .
Chemical Reactions Analysis
Core Reactivity and Functional Group Transformations
The compound exhibits reactivity at three primary sites:
-
Pyrazole ring : Susceptible to electrophilic substitution due to electron-rich nitrogen atoms.
-
Pyridine ring : Participates in coordination chemistry and acid-base reactions.
-
Ketone group (C3) : Undergoes nucleophilic additions or reductions.
Key Reactions:
Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions enable functionalization at halogenated positions (e.g., C5 or C6). For example:
-
Suzuki-Miyaura Coupling :
Condensation and Cyclization Pathways
The compound can act as a precursor for fused heterocycles:
-
Condensation with Amines :
Substituent-Directed Reactions
The pyridin-4-yl and phenyl groups influence regioselectivity:
-
Pyridin-4-yl Group :
-
Participates in coordination with transition metals (e.g., Ru, Pt) for catalytic applications.
-
-
Phenyl Group :
Stability and Degradation Under Specific Conditions
Comparative Reactivity with Structural Analogs
Data from similar pyrazolo[3,4-b]pyridines (Table 1):
Mechanistic Insights from Synthetic Studies
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their unique structural features that contribute to their biological activity. The molecular formula is with a molecular weight of approximately 288.3 g/mol. Its structure includes a dihydro-pyrazole ring fused with a pyridine moiety, which enhances its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, research indicates that compounds similar to 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one exhibit inhibitory effects on various cancer cell lines. A notable study demonstrated that derivatives of this compound showed cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .
Tyrosine Kinase Inhibition
The compound has been explored as a scaffold for developing tyrosine kinase inhibitors (TKIs). TKIs are crucial in cancer therapy as they block specific enzymes involved in cell signaling pathways that promote tumor growth and proliferation. The structural modifications at various positions on the pyrazolo[3,4-b]pyridine framework allow for the fine-tuning of inhibitory activity against specific kinases .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes cyclocondensation reactions involving hydrazones and aromatic aldehydes under acidic conditions to form the pyrazole ring .
Synthesis and Evaluation
In a comprehensive study published in 2020, researchers synthesized various derivatives of pyrazolo[3,4-b]pyridines and evaluated their biological activities. Among these derivatives, this compound was identified as having significant activity against TrKA (tropomyosin receptor kinase A), an important target in cancer treatment .
| Compound | Target | Activity (IC50) |
|---|---|---|
| This compound | TrKA | 0.064 μM |
| Other derivative X | TrKA | 0.075 μM |
| Other derivative Y | TrKA | 0.050 μM |
Mechanism of Action
The mechanism by which 2-Phenyl-6-(pyridin-4-yl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one exerts its effects involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis by activating caspase enzymes, such as caspase 9, which are crucial for the apoptotic cascade.
PARP-1 Cleavage: It induces the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and cell death.
LC3 Fragmentation: The compound also induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy.
Comparison with Similar Compounds
Key Observations :
- The higher similarity score (0.63) in the first analog correlates with shared pyrazolo-pyridine cores but differs in fluorinated substituents, which may improve metabolic stability and target selectivity .
Docking Scores and Binding Affinity
Key Observations :
- While direct docking data for the target compound is unavailable, analogs with pyrazolo-pyridine cores exhibit moderate to strong binding affinities (e.g., -5.668 kcal/mol for the imine derivative) .
- The pyridin-4-yl group in the target compound may enhance interactions with polar residues in enzyme active sites compared to simpler alkyl or hydroxyl substituents.
Key Observations :
- The target compound’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[3,4-d]pyrimidine derivatives in patent literature, which show Wee1 kinase inhibition . Core modifications may influence selectivity for specific kinases.
- Bulky substituents (e.g., piperidinyl groups in patent compounds) are associated with improved pharmacokinetics but may reduce blood-brain barrier penetration compared to the target’s simpler aryl groups .
Research Findings and Implications
Substituent Effects: Fluorinated analogs (e.g., 0.63 similarity compound) demonstrate enhanced target engagement but may incur higher toxicity risks compared to the target’s non-fluorinated structure .
Therapeutic Potential: Structural parallels to kinase inhibitors suggest the target compound could be optimized for oncology applications, particularly in pathways involving UBE2C or Wee1 .
Biological Activity
The compound 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound includes a pyrazolo[3,4-b]pyridine core which is significant in medicinal chemistry. The presence of phenyl and pyridine substituents enhances its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit promising antitumor properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that specific modifications to the pyrazolo[3,4-b]pyridine structure led to enhanced cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Neuroprotective Effects
Neuroprotective properties have been attributed to this compound as well. It has been found to exhibit anxiolytic and antidepressant activities in animal models. The underlying mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors:
- Inhibition of Kinases : This compound has been identified as a selective inhibitor of various kinases involved in cancer progression.
- Antagonism at Receptor Sites : It acts on adenosine receptors which are crucial in mediating neuroprotective effects.
- Anti-inflammatory Pathways : The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on lung cancer cells with IC50 values in low micromolar range. |
| Study 2 | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Reported anxiolytic effects in rodent models, correlating with increased serotonin levels in the brain. |
Q & A
Basic: What are the standard synthetic routes for 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves cyclocondensation reactions using pyrazole and pyridine precursors. For example, refluxing intermediates (e.g., 4-6 in ) with chloranil in xylene for 25–30 hours, followed by NaOH treatment and recrystallization from methanol, achieves moderate yields . Alternatively, ionic liquids like [bmim][BF4] with FeCl₃·6H₂O as a catalyst under thermal conditions (80°C) can enhance reaction efficiency by reducing side products . Solvent choice (xylene vs. ionic liquids) and catalyst loading (e.g., 0.2 mmol FeCl₃) critically impact purity and scalability.
Basic: What purification techniques are recommended for isolating this compound, and how do its physicochemical properties guide method selection?
Methodological Answer:
Recrystallization from methanol is effective for removing polar impurities due to the compound’s moderate solubility in alcohols . If ionic liquids are used in synthesis, aqueous workup followed by column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may be necessary to separate non-polar byproducts . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should precede purification to determine thermal stability and avoid decomposition during solvent removal.
Advanced: How can researchers resolve contradictions in reported synthetic yields across different methodologies?
Methodological Answer:
Systematic comparison of variables (e.g., solvent polarity, catalyst type, and reaction time) is essential. For instance, reports prolonged reflux (30 hours) in xylene, while uses shorter thermal cycles in ionic liquids. Design a fractional factorial experiment to isolate critical factors: vary solvent (xylene vs. [bmim][BF4]), catalyst (chloranil vs. FeCl₃), and reaction time while monitoring yield via HPLC. Statistical tools like ANOVA can identify significant contributors to yield discrepancies .
Advanced: What computational strategies are suitable for predicting the biological activity of this compound, and how can they inform experimental prioritization?
Methodological Answer:
Docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs) can prioritize synthesis based on binding affinity. Quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors/acceptors may predict bioavailability . Pair these with molecular dynamics simulations to assess stability of ligand-receptor complexes. Validate predictions via in vitro assays (e.g., enzymatic inhibition) using a tiered screening approach .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and pyridine rings; pyridin-4-yl substituents show distinct aromatic proton splitting (e.g., doublet of doublets near δ 8.5 ppm) .
- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out dimerization.
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) in the dihydro-pyridinone core .
Advanced: How can researchers design experiments to evaluate the environmental impact or ecotoxicity of this compound?
Methodological Answer:
Adopt a tiered ecotoxicological framework:
Abiotic Fate : Measure hydrolysis/photolysis rates (OECD 111) and soil sorption coefficients (Koc) .
Biotic Impact : Use Daphnia magna (OECD 202) or algal growth inhibition tests (OECD 201) for acute toxicity.
Long-Term Effects : Conduct microcosm studies to assess bioaccumulation in aquatic systems. Pair with LC-MS/MS to quantify environmental residues .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo pharmacological studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Preformulation studies (e.g., shake-flask method) in buffers (pH 1.2–7.4) identify optimal conditions .
- Stability Profiling : Conduct forced degradation studies (heat, light, pH extremes) with HPLC monitoring. If oxidative degradation dominates, add antioxidants (e.g., BHT) to formulations .
Basic: How should researchers design dose-response experiments to evaluate biological activity?
Methodological Answer:
Use a randomized block design with split-split plots for multifactorial analysis. For example:
- Main Plots : Dose levels (e.g., 0.1–100 µM).
- Subplots : Exposure durations (24h, 48h).
- Sub-Subplots : Biological replicates (n=4). Normalize data to vehicle controls and apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values .
Advanced: How can structural modifications (e.g., substituent variation) improve target selectivity?
Methodological Answer:
Apply a SAR-driven approach:
Core Modifications : Replace pyridin-4-yl with pyridin-3-yl to alter steric interactions.
Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to hydrophobic pockets.
Biophysical Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against off-target proteins .
Advanced: What methodologies address contradictions between in silico predictions and experimental activity data?
Methodological Answer:
Reconcile discrepancies via:
Conformational Sampling : Perform metadynamics simulations to explore ligand flexibility missed in rigid docking.
Proteostatic Factors : Account for protein dynamics (e.g., allosteric pockets) using cryo-EM or NMR.
Assay Artifacts : Rule out false positives/negatives via orthogonal assays (e.g., SPR vs. ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
